molecular formula C9H8N2O7 B026038 3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid CAS No. 108302-82-5

3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid

Cat. No. B026038
M. Wt: 256.17 g/mol
InChI Key: NZNKSEVNZBZPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8N2O7 . It is a derivative of propanoic acid, which has a phenyl ring attached to it . The compound has been studied for its crystal structure .


Molecular Structure Analysis

The molecular structure of “3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid” has been studied and reported in the literature . The compound has a complex structure with multiple functional groups, including hydroxy, nitro, and carboxylic acid groups .

Scientific Research Applications

Derivative Synthesis and Chemical Stability

3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid has been used in the synthesis of various chemical derivatives. For example, 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid (danshensu), was synthesized to improve its chemical stability and liposolubility (Chen et al., 2016).

Synthesis of Novel Derivatives

The compound has been utilized in the synthesis of new substituted oxiranes and their derivatives. A series of (4′-hydroxy-3′,5′-dinitrophenyl) (3-aryloxiran-2-yl) methanone derivatives were synthesized, demonstrating the compound's versatility in chemical synthesis (Kumar et al., 2014).

Role in Pesticide Development

3,5-Dinitrophenyl aryl ethers, related to 3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid, have been considered as potential pesticides. These compounds have been synthesized through nucleophilic substitution reactions, showcasing their potential in agricultural applications (Shevelev et al., 1995).

Micellar Liquid Chromatography

The compound has been used in micellar liquid chromatography, particularly in the separation of 2,4-dinitrophenyl amino acids. Aliphatic carboxylic acids, including propanoic acid derivatives, have been used as modifiers in this chromatographic technique (Boichenko et al., 2007).

Food Contact Material Safety

In the context of food safety, derivatives of 3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid have been evaluated. For instance, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a related compound, has been assessed for its safety in food contact materials (EFSA, 2011).

Hydrogen Bonding in Crystal Structures

The compound has also been studied for its role in hydrogen bonding and coordination in crystal structures. This includes the synthesis and analysis of N-substituted pamidronate anions where 3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid derivatives played a crucial role (Reiss et al., 2018).

properties

IUPAC Name

3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O7/c12-8(13)2-1-5-3-6(10(15)16)9(14)7(4-5)11(17)18/h3-4,14H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNKSEVNZBZPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302461
Record name 3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid

CAS RN

108302-82-5
Record name 3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.